N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-10-2-4-12(7-13(10)18)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOJVCDKTYNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 3-fluoro-4-methylphenylamine.
Amidation: The final step involves the reaction of [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine with 3-fluoro-4-methylphenylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or cardiovascular conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring and fluoro-methylphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transport in materials science.
Comparison with Similar Compounds
Key Structural Features
The compound shares an ethanediamide backbone with several analogs. Below is a comparative analysis:
Functional Differences and Implications
- Target vs. QOD: The tetrahydroquinoline group in QOD introduces a bulky, hydrophobic substituent, likely enhancing falcipain-2 inhibition through van der Waals interactions.
- Target vs. Piperazine-containing Analog (CAS 896347-23-2) : The piperazine ring in the latter improves water solubility and may enable blood-brain barrier penetration, making it more suitable for CNS targets. The target compound’s simpler substituents could favor peripheral action .
- Target vs. Sulfonamide Analog: Replacing the ethanediamide with a sulfonamide eliminates hydrogen-bond donor capacity, which may reduce binding affinity to proteases like falcipain-2 but improve chemical stability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a small organic molecule with the following chemical identifiers:
- Molecular Formula : C_{22}H_{22}FN_{5}O_{5}
- IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-{(3-fluoro-4-methylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- CAS Number : Not available
The structure includes a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Study : A study on related benzodioxole derivatives showed that they effectively inhibited tumor growth in xenograft models, demonstrating their potential for development as anticancer agents .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Benzodioxole derivatives have been shown to modulate neurotransmitter systems and possess antioxidant properties.
- Mechanism of Action : It may protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing endogenous antioxidant defenses.
- Case Study : In vitro studies demonstrated that similar compounds improved neuronal survival rates under oxidative stress conditions .
Antimicrobial Activity
Preliminary data suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Mechanism of Action : The benzodioxole structure is known to disrupt microbial membranes and inhibit essential metabolic pathways.
- Case Study : Testing against bacterial strains revealed significant inhibitory effects, indicating its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
